molecular formula C9H5F3N2O2 B1384826 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1018828-69-7

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1384826
CAS No.: 1018828-69-7
M. Wt: 230.14 g/mol
InChI Key: KASXDWUVBQTSFN-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.15 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16) and the InChI key is KASXDWUVBQTSFN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Synthesis and Characterization

  • Transition-Metal-Free Trifluoromethylation: The trifluoromethylation of imidazo[1,2-a]pyridines using visible light and anthraquinone-2-carboxylic acid as a photo-organocatalyst demonstrates an efficient way to synthesize 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives (Zhou, Xu, & Zhang, 2019).
  • Automated Continuous Flow Synthesis: A method for continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines and bromopyruvic acid enhances efficiency and application in multistep synthesis of related compounds (Herath, Dahl, & Cosford, 2010).
  • Novel Synthesis Approach: An efficient synthesis method for imidazo[1,5-a]pyridine-1-carboxylic acids has been reported, showcasing the versatility of these compounds in chemical synthesis (Tverdiy et al., 2016).

2. Biological and Chemical Applications

  • Antimicrobial Activity: Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives have been synthesized and examined for their antimicrobial properties, contributing to potential therapeutic applications (Turan-Zitouni, Blache, & Güven, 2001).
  • Therapeutic Agent Scaffold: The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold, with a broad range of applications in medicinal chemistry, including anticancer and antimicrobial activities (Deep et al., 2016).
  • Fluorescent Probes for Mercury Ion: Certain imidazo[1,2-a]pyridine derivatives have been demonstrated as efficient fluorescent probes for mercury ion detection, highlighting their use in environmental and analytical chemistry (Shao et al., 2011).

3. Chemical Reactivity and Transformation

  • Electrochemical Oxidative Acyloxylation: The first electrochemical oxidative C3 acyloxylation of imidazo[1,2-a]pyridines showcases an innovative method for functionalization under mild conditions, expanding their chemical utility (Yuan et al., 2021).
  • Regioselective Oxidative Trifluoromethylation: The catalytic oxidative trifluoromethylation at room temperature through sp(2) C-H bond functionalization provides a pathway for synthesizing diverse 3-(trifluoromethyl)imidazo[1,2-a]pyridines (Monir et al., 2015).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Biochemical Analysis

Biochemical Properties

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) more effectively than cyclooxygenase-1 (COX-1), indicating its potential as an anti-inflammatory agent . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of various tumor cell lines, demonstrating submicromolar inhibitory activity . This suggests its potential utility in cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as COX-2, by binding to their active sites and preventing their normal function . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been found to maintain its stability under ambient conditions, making it suitable for long-term studies . Its effects on cellular function may vary over time, with some studies indicating potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-6(8(15)16)4-14(7)3-5/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASXDWUVBQTSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650747
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018828-69-7
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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